molecular formula C₁₈H₂₅LiO₇ B1163106 Propofol β-D-Glucuronide Lithium Salt

Propofol β-D-Glucuronide Lithium Salt

Cat. No.: B1163106
M. Wt: 360.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and characterization of propofol β-D-glucuronide emerged from early investigations into propofol metabolism during the late 20th century. Initial studies revealed that propofol undergoes extensive hepatic metabolism, with glucuronidation representing the predominant metabolic pathway. Research conducted by Fujiwara and colleagues in 2007 provided fundamental insights into the enzymatic mechanisms responsible for propofol glucuronidation, establishing the foundation for understanding this metabolic transformation. The development of the lithium salt form of propofol β-D-glucuronide occurred as researchers sought stable, analytically suitable reference standards for metabolic studies.

Early pharmacokinetic investigations demonstrated that approximately 70% of administered propofol undergoes conjugation to propofol glucuronide through the action of uridine 5′-diphosphate glucuronosyltransferase enzymes. These foundational studies established propofol glucuronidation as a major metabolic pathway and highlighted the need for accurate analytical standards. The characterization of propofol metabolites through magnetic resonance spectroscopy and high-performance liquid chromatography techniques in preliminary studies provided the chemical basis for developing standardized forms of these metabolites.

Subsequent research efforts focused on isolating and characterizing the various glucuronide conjugates formed during propofol metabolism. The lithium salt formulation emerged as a preferred analytical standard due to its enhanced stability and solubility characteristics compared to the free acid form. This development facilitated more precise quantitative analyses and enabled researchers to conduct comprehensive metabolic studies with greater accuracy and reproducibility.

Significance in Metabolic Research

Propofol β-D-Glucuronide Lithium Salt serves as a critical tool for investigating phase II drug metabolism and glucuronidation pathways. The compound's role in metabolic research extends to multiple areas of pharmacological investigation, including enzyme kinetics, species differences in metabolism, and individual variability in drug processing. Research utilizing this compound has revealed significant insights into the function of uridine 5′-diphosphate glucuronosyltransferase 1A9, which serves as the primary enzyme responsible for propofol glucuronidation in humans.

Studies employing propofol β-D-glucuronide have demonstrated marked species differences in metabolic profiles among various animal models. Investigations comparing rats, rabbits, and dogs revealed substantial variations in pharmacokinetic and metabolic patterns, attributed to differences in uridine 5′-diphosphate glucuronosyltransferase expression levels and functional activity across species. These findings have important implications for translating preclinical research to human applications and understanding interspecies metabolic differences.

The compound has proven essential for developing and validating analytical methods for drug metabolism studies. Research has established sensitive liquid chromatography-electrospray ionization mass spectrometry methods for determining propofol glucuronide concentrations in various biological matrices. These analytical developments have enabled researchers to characterize the extent of glucuronidation in different populations and investigate factors influencing metabolic variability.

Research Application Key Findings Methodological Contributions
Enzyme Kinetics Uridine 5′-diphosphate glucuronosyltransferase 1A9 primary catalyst Michaelis-Menten parameter determination
Species Differences 40% hepatic metabolism in humans vs. variable in animals Comparative pharmacokinetic modeling
Analytical Methods Detection limits of 0.05-30 μM Liquid chromatography-mass spectrometry validation
Population Studies 38% total recovery in metabolites Inter-individual variability characterization

Biochemical Relevance in Pharmacology

The biochemical significance of this compound in pharmacology encompasses its role in drug clearance mechanisms, metabolic interactions, and pharmacokinetic modeling. The compound represents the major inactive metabolite of propofol, accounting for the primary route of drug elimination from the body. This glucuronide conjugation process serves as a detoxification mechanism, converting the lipophilic parent drug into a water-soluble form suitable for renal excretion.

Research has demonstrated that propofol glucuronidation exhibits tissue-specific characteristics, with expression occurring not only in the liver but also in extrahepatic organs including the kidneys and intestines. Studies using human liver, intestinal, and kidney microsomes revealed that kidney microsomes showed comparable or higher glucuronidation activity compared to liver microsomes, suggesting an important role for renal metabolism in propofol clearance. The intrinsic clearance values for kidney microsomes were found to be 3.7-fold higher than liver microsomes, highlighting the significance of extrahepatic metabolism.

The compound serves as a probe substrate for investigating uridine 5′-diphosphate glucuronosyltransferase 1A9 activity and has been utilized to study enzyme modulation and drug interactions. Research has revealed that propofol can exhibit substrate-dependent modulation of uridine 5′-diphosphate glucuronosyltransferase 1A1 activity, demonstrating complex interactions within the glucuronidation system. These findings have important implications for understanding potential drug-drug interactions and individual variations in metabolic capacity.

Physiologically-based pharmacokinetic modeling studies incorporating propofol glucuronide formation have revealed the complexity of drug metabolism and the challenges in predicting clearance from in vitro data alone. These models have required empirical scaling factors to account for the underprediction of clearance observed when using traditional in vitro-to-in vivo extrapolation methods, particularly for renal glucuronidation processes.

Tissue Type Relative Uridine 5′-diphosphate glucuronosyltransferase 1A9 Expression Kinetic Parameters Clearance Characteristics
Liver 100% (reference) Km: 41.8 μM, Vmax: 5.21 nmol/min/mg Substrate inhibition kinetics
Kidney 119% Comparable Km, 2.1-fold higher Vmax 3.7-fold higher intrinsic clearance
Intestine 12% 6.7-fold higher Km, 56% Vmax 8.3% relative clearance

Properties

Molecular Formula

C₁₈H₂₅LiO₇

Molecular Weight

360.33

Synonyms

2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid Lithium Salt;  Propofol Glucuronide Lithium Salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glucuronide Compounds

Structural and Functional Comparisons

Glucuronide salts vary in their parent drugs, counterions, and biological activities. Below is a comparative analysis of Propofol β-D-Glucuronide Lithium Salt and related compounds:

Table 1: Structural and Functional Comparison of Glucuronide Salts
Compound Name Parent Drug Counterion Molecular Formula Key Enzyme Pharmacological Role Application
This compound Propofol Li⁺ C₁₈H₂₅LiO₇ UGT1A9 Inactive metabolite Analytical standard
Propofol β-D-Glucuronide Sodium Salt Propofol Na⁺ C₁₈H₂₅NaO₇ UGT1A9 Inactive metabolite Research standard
7-Hydroxychlorpromazine O-β-D-Glucuronide Lithium Salt Chlorpromazine Li⁺ C₂₃H₂₆ClN₂O₇S·Li UGT1A4 Antipsychotic metabolite Analytical standard
Dabigatran Acyl-β-D-Glucuronide Dabigatran N/A C₃₄H₄₁N₇O₅ UGT2B15 Active anticoagulant metabolite Coagulation studies
Raloxifene 4’-β-D-Glucuronide Lithium Salt Raloxifene Li⁺ C₃₄H₃₄LiNO₁₀S UGT1A1/UGT1A8 Inactive metabolite Osteoporosis research
Estradiol 17-β-D-Glucuronide Estradiol Na⁺ C₂₄H₃₁NaO₈ UGT1A1 Cholestatic agent, MRP2 substrate Transporter interaction studies

Metabolic and Pharmacokinetic Differences

  • Propofol Glucuronides : Formed via UGT1A9, with genetic polymorphisms (e.g., CYP2B6 c.516G>T) influencing propofol plasma levels and glucuronidation efficiency .
  • Dabigatran Glucuronide : Active metabolite enhancing anticoagulant effects by prolonging activated partial thromboplastin time (aPTT) at 0.46 µM .
  • Estradiol Glucuronides : Serve as substrates for multidrug resistance-associated protein 2 (MRP2) and other transporters, impacting biliary excretion and drug resistance .

Key Research Findings

Genetic Influences : Polymorphisms in UGT1A9 and ABCB1 (e.g., c.1236C>T) alter propofol metabolism and anesthetic effects, highlighting the importance of glucuronide quantification in personalized medicine .

Transporter Interactions: Estradiol 17-β-D-Glucuronide binds allosterically to MRP2, modulating the transport of other substrates like non-cholestatic metabolites .

Anticoagulant Activity : Dabigatran acyl-β-D-glucuronide directly contributes to therapeutic anticoagulation, unlike propofol’s inactive glucuronide .

Preparation Methods

Enzyme-Catalyzed Synthesis

Propofol undergoes glucuronidation primarily via hepatic UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9. This enzymatic process involves transferring a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to propofol’s phenolic hydroxyl group.

Reaction Conditions

  • Substrates : Propofol (50–100 µM), UDPGA (5 mM), and MgCl₂ (5 mM).

  • Enzyme Source : Human liver microsomes (HLM) or recombinant UGT1A9.

  • Incubation : 37°C for 60–120 minutes in phosphate buffer (pH 7.4).

  • Termination : Cold acetonitrile (-20°C) to precipitate proteins.

Yield and Kinetics

  • Km : 12.5 µM for propofol in HLM.

  • Vmax : 1.2 nmol/min/mg protein.

  • Metabolite Ratio : Propofol β-D-glucuronide constitutes ~40% of total propofol metabolites in humans.

Chemical Synthesis via Protecting Group Strategies

Stepwise Chemical Glucuronidation

Chemical synthesis avoids enzymatic variability and scales effectively for industrial production. A patented method involves:

Activation of Glucuronic Acid

  • Reagents : Tetra-O-acetyl-β-D-glucuronyl trichloroacetimidate (donor), propofol (acceptor).

  • Conditions :

    • Solvent: Anhydrous dichloromethane.

    • Catalyst: Trimethylsilyl triflate (TMSOTf, 0.1 eq).

    • Temperature: 0°C → room temperature, 12 hours.

Deprotection

  • Reagents : Sodium methoxide (NaOMe) in methanol.

  • Conditions : 4 hours at 0°C, yielding propofol β-D-glucuronic acid.

Lithium Salt Formation

  • Neutralization : Propofol β-D-glucuronic acid is treated with lithium hydroxide (LiOH) in aqueous ethanol.

  • Stoichiometry : 1:1 molar ratio (acid:LiOH).

  • Isolation : Lyophilization or rotary evaporation yields the lithium salt as a white powder.

Purification and Analytical Characterization

Chromatographic Purification

  • HPLC Parameters :

    ColumnMobile PhaseFlow RateDetection
    C18 (50 mm)MeOH/H₂O (65:35) + 1 mM NH₄F1.5 mL/minUV (271 nm)
  • Retention Time : Propofol β-D-glucuronide lithium salt elutes at 2.8–3.2 minutes.

Mass Spectrometry

  • ESI-MS/MS (Negative Mode) :

    • Parent Ion : m/z 377.1 [M–Li]⁻.

    • Fragments : m/z 201.1 (propofol), m/z 175.0 (glucuronide).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) :

    • δ 1.25 (d, 12H, isopropyl), δ 3.50–4.10 (m, glucuronide protons), δ 6.85 (s, aromatic).

  • ¹³C NMR :

    • δ 170.5 (COOH), δ 152.0 (aromatic C–O), δ 105.5 (anomeric C1).

Comparative Analysis of Synthetic Routes

Parameter Enzymatic Chemical
Yield 30–40%60–75%
Purity >95% (post-HPLC)>98%
Cost High (enzyme reagents)Moderate
Scalability LimitedIndustrial-scale

Industrial-Scale Production Considerations

Optimized Reaction Conditions

  • Solvent System : Ethanol/water (70:30) for solubility and reaction efficiency.

  • Lithium Source : LiOH·H₂O (≥99.9% purity).

  • Quality Control : In-process checks via LC-MS to monitor glucuronide:propofol ratio.

Stability Profiling

  • Storage : -20°C in amber vials (stable for 24 months).

  • Degradation : Hydrolysis at pH <4 or >9, necessitating neutral formulations.

Challenges and Innovations

Stereochemical Purity

Racemization during chemical synthesis is mitigated by using chiral catalysts (e.g., (R)-BINOL), ensuring >99% β-D configuration.

Green Chemistry Approaches

Recent patents emphasize solvent-free mechanochemical synthesis, reducing waste .

Q & A

Q. What are the optimal methods for synthesizing and characterizing Propofol β-D-Glucuronide Lithium Salt with high purity?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) followed by lithium salt precipitation. To ensure purity, use certified reference materials (e.g., single-component solutions with validated HPLC/LC-MS profiles, as described for analogous glucuronides in and ). Characterization requires multi-modal analytical validation:
  • HPLC/MS : For molecular weight confirmation and impurity profiling (e.g., as applied to 7-hydroxychlorpromazine glucuronide in ).
  • HNMR : To verify structural integrity, particularly the β-D-glucuronide linkage (see and ).
  • Purity Standards : Follow ISO Guide 34 protocols for reference materials, ensuring ≥99% purity ().

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Liquid Chromatography (LC) : Coupled with tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity in plasma/urine (e.g., as used for paracetamol glucuronide in ).
  • Gas Chromatography (GC) : Suitable for volatile derivatives ().
  • Validation Steps : Include recovery tests, matrix effects assessment, and cross-validation against certified standards (e.g., Cerilliant®’s protocols in ).

Advanced Research Questions

Q. How do genetic polymorphisms in drug-metabolizing enzymes influence the pharmacokinetics of Propofol β-D-Glucuronide?

  • Methodological Answer :
  • SNP Genotyping : Screen for variants in CYP2B6 (c.516G>T), UGT1A9, and ABCB1/MDR1 (e.g., rs1045642) using PCR-RFLP or next-generation sequencing ().
  • Pharmacokinetic Modeling : Compare clearance rates in carriers vs. non-carriers. For example, CYP2B6 slow metabolizers exhibit elevated propofol plasma levels, altering glucuronide formation ().
  • Contradiction Note : While ABCB1 c.1236C>T correlates with propofol efficacy in pediatric patients (Zhang et al.), no association was found in gynecologic surgery cohorts (Li et al.), necessitating population-specific stratification ().

Q. What experimental approaches are used to study the transport mechanisms of Propofol β-D-Glucuronide across biological membranes?

  • Methodological Answer :
  • In Vitro Transport Assays : Use transfected cell lines (e.g., MDCK-II overexpressing MRP2, BCRP, or MDR1) to measure apical/basolateral flux ().
  • Kinetic Parameters : Determine KmK_m and VmaxV_{max} via concentration-dependent uptake studies, as demonstrated for estradiol glucuronides ().
  • Inhibitor Studies : Probe MRP2 with MK571 or BCRP with Ko143 to identify dominant transporters ().

Q. How can researchers resolve contradictions in the impact of ABCB1 polymorphisms on Propofol β-D-Glucuronide’s efficacy?

  • Methodological Answer :
  • Meta-Analysis : Pool data from studies with standardized endpoints (e.g., anesthetic depth, metabolite plasma levels). Adjust for covariates like age, surgery type, and co-administered drugs ().
  • Functional Genomics : Use CRISPR-edited cell models to isolate the effect of specific SNPs (e.g., rs1045642) on transporter activity ().

Q. What functional assays are employed to determine the biological activity of this compound?

  • Methodological Answer :
  • Coagulation Assays : Measure activated partial thromboplastin time (aPTT) in platelet-poor plasma, as done for Dabigatran acyl-β-D-glucuronide ().
  • Neuroactivity Screening : Use primary neuronal cultures or GABAA_A receptor binding assays to assess residual anesthetic effects ().
  • Bile Transport Studies : Evaluate cholestatic potential via MRP2-dependent vesicular transport assays ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.